molecular formula C8H9BN2O2 B1391832 (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid CAS No. 521985-24-0

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid

Cat. No. B1391832
CAS RN: 521985-24-0
M. Wt: 175.98 g/mol
InChI Key: SMKPJMHERWBRIS-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” is a chemical compound that is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . It is also known to interfere with the interaction of the HIV surface protein gp120 with the host cell receptor CD4 .


Synthesis Analysis

The synthesis of “this compound” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9BN2O2 . The InChI code is 1S/C8H9BN2O2/c1-11-5-3-6-7 (9 (12)13)2-4-10-8 (6)11/h2-5,12-13H,1H3 .


Chemical Reactions Analysis

“this compound” is used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 175.98 g/mol . It has 2 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area is 58.3 Ų .

Scientific Research Applications

Molecular Structure and Interactions

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid and its derivatives are known for their ability to form stable complexes with other compounds. For instance, boron-containing compounds, such as boronic acids, iminoboronates, and oxaboroles, have been recognized for their potential applications in pharmaceuticals due to their ability to interact with organic compounds and biological molecules. A study by Hernández-Negrete et al. (2021) emphasized the synthesis and characterization of an oxaborol derivative, highlighting the importance of coordinate N→B dative bond for stabilizing the molecules and their potential for further studies in medicine, pharmacology, and biology (Hernández-Negrete et al., 2021).

Synthesis and Chemical Reactions

In the realm of organic synthesis, this compound and its analogues play a crucial role. The synthesis of related compounds often involves innovative methods to introduce functional groups or to achieve specific molecular architectures. For example, Nechayev et al. (2013) reported an efficient synthesis process for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, showcasing the utility of these compounds in synthetic chemistry (Nechayev et al., 2013).

Biological and Pharmaceutical Applications

The derivatives of this compound have also found significant applications in biological and pharmaceutical research. Carbone et al. (2013) synthesized nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and investigated their effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), revealing their potential in addressing this rapidly fatal disease and their mechanism of action as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

Sensing and Material Science

Furthermore, this class of compounds has been utilized in the design of sensing systems. Koumoto et al. (1998) explored the boronic acid-amine interaction for the design of a visualized sensing system for saccharides, showcasing the versatility of these compounds beyond their pharmaceutical applications (Koumoto et al., 1998).

Future Directions

The future directions of “(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” research could involve further exploration of its mechanism of action and potential applications in medicine and other fields. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Biochemical Analysis

Biochemical Properties

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively . The interaction between this compound and FGFRs involves binding to the receptor’s active site, leading to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells . The influence of this compound on cell function extends to the modulation of cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FGFRs, this compound disrupts critical signaling pathways that regulate cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly FGFRs. Upon binding to the active site of FGFRs, this compound inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the suppression of key signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are essential for cell proliferation, migration, and survival . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against FGFRs for extended periods . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term effects on cellular function include sustained inhibition of cell proliferation and migration, as well as induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound effectively inhibit tumor growth and metastasis in animal models of breast cancer . Higher doses may result in toxic or adverse effects, including weight loss, organ toxicity, and immune suppression . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or lose biological activity . The metabolic flux and levels of metabolites are influenced by factors such as enzyme expression, cofactor availability, and cellular conditions . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by factors such as transporter expression, binding affinity, and cellular conditions . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within subcellular compartments influences its interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

properties

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKPJMHERWBRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=CC=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677987
Record name (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

521985-24-0
Record name (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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